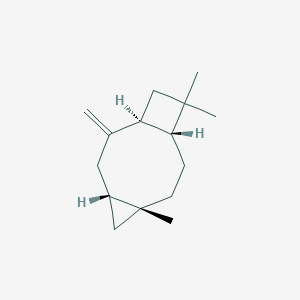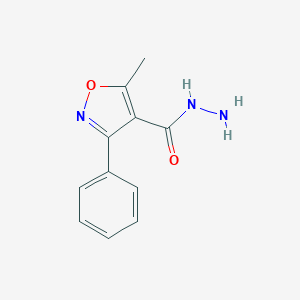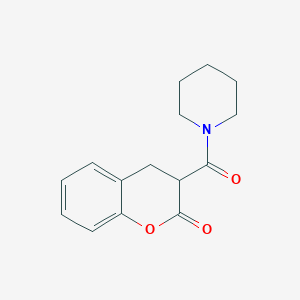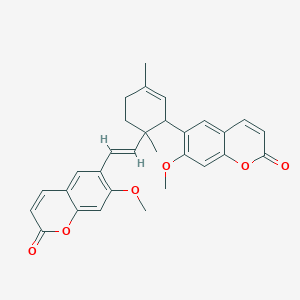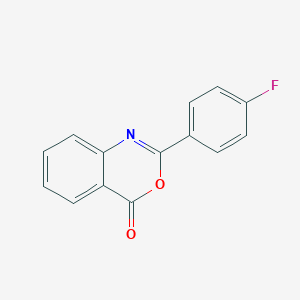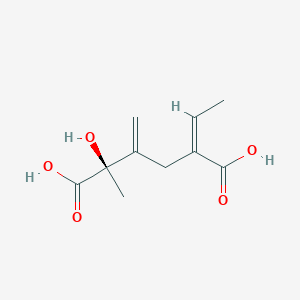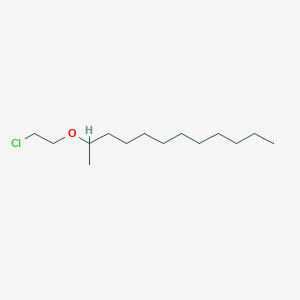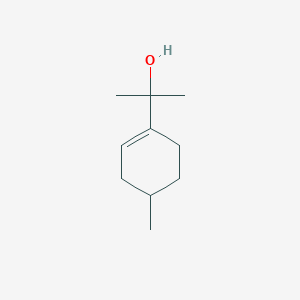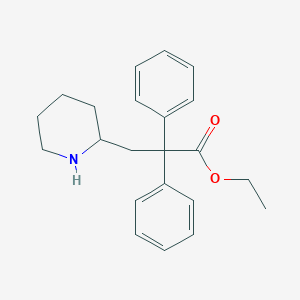
Pifenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pifenate is a chemical compound that has gained significant attention in the scientific research community. It is a novel molecule that has shown potential for various applications, including drug discovery, disease treatment, and biomedical research.
Mecanismo De Acción
The mechanism of action of Pifenate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. This inhibition results in an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. Pifenate has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
Pifenate has shown various biochemical and physiological effects. It has been shown to improve cognitive function by increasing the concentration of acetylcholine in the brain. It has also been shown to inhibit the growth and proliferation of cancer cells. Pifenate has been shown to have low toxicity and is well tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pifenate has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown low toxicity in animal studies. Pifenate has shown potential for various applications, including drug discovery, disease treatment, and biomedical research. However, one of the limitations of Pifenate is that its mechanism of action is not well understood. Further research is needed to understand its mechanism of action and to fully explore its potential applications.
Direcciones Futuras
There are several future directions for the research of Pifenate. One direction is to further explore its potential as an anti-cancer agent. Pifenate has shown promising results in inhibiting the growth and proliferation of cancer cells, and further research is needed to develop it into a viable anti-cancer drug. Another future direction is to explore its potential as a treatment for Alzheimer's disease. Pifenate has shown potential for improving cognitive function, and further research is needed to determine its efficacy in treating Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of Pifenate and to fully explore its potential applications in drug discovery, disease treatment, and biomedical research.
Conclusion:
In conclusion, Pifenate is a novel molecule that has shown potential for various scientific research applications. Its synthesis method is straightforward, and it has shown low toxicity in animal studies. Pifenate has shown promising results as an anti-cancer agent and as a treatment for Alzheimer's disease. However, further research is needed to fully explore its potential applications and to understand its mechanism of action.
Métodos De Síntesis
The synthesis method of Pifenate involves the reaction of 2-aminopyridine with 2-chloroacetyl chloride in the presence of a base like triethylamine. The reaction results in the formation of Pifenate in good yield. The purity of the compound can be increased by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Pifenate has shown potential for various scientific research applications. It has been used as a building block for the synthesis of various biologically active molecules. It has also been used as a ligand in the development of metal-based catalysts. Pifenate has shown potential as an anti-cancer agent, and it has been used in the development of anti-cancer drugs. It has also been used in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
15686-87-0 |
|---|---|
Nombre del producto |
Pifenate |
Fórmula molecular |
C22H27NO2 |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
ethyl 2,2-diphenyl-3-piperidin-2-ylpropanoate |
InChI |
InChI=1S/C22H27NO2/c1-2-25-21(24)22(18-11-5-3-6-12-18,19-13-7-4-8-14-19)17-20-15-9-10-16-23-20/h3-8,11-14,20,23H,2,9-10,15-17H2,1H3 |
Clave InChI |
KSIVTSFSGVVBJQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1CCCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C(CC1CCCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)
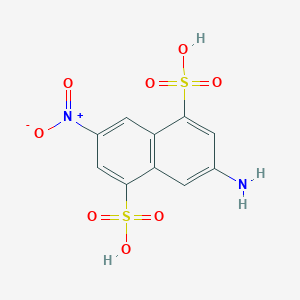
![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)

![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)

